Tris(4-trifluoromethylphenyl)phosphine

Catalog No.
S705653
CAS No.
13406-29-6
M.F
C21H12F9P
M. Wt
466.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-trifluoromethylphenyl)phosphine

CAS Number

13406-29-6

Product Name

Tris(4-trifluoromethylphenyl)phosphine

IUPAC Name

tris[4-(trifluoromethyl)phenyl]phosphane

Molecular Formula

C21H12F9P

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H

InChI Key

PXYCJKZSCDFXLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Catalyst Precursor in Cross-Coupling Reactions:

Tris(4-trifluoromethylphenyl)phosphine serves as a valuable precursor for the synthesis of transition metal catalysts employed in numerous cross-coupling reactions. These reactions form carbon-carbon bonds between different organic fragments, playing a crucial role in the construction of complex molecules.

Examples include:

  • Buchwald-Hartwig coupling: This reaction forms aryl-aryl, aryl-alkyl, and vinyl-aryl bonds using palladium-based catalysts.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between boronic acids and various organic electrophiles using palladium catalysts.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and various organic electrophiles using palladium catalysts.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and various organic electrophiles using palladium catalysts.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various organic electrophiles using palladium or nickel catalysts.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and various organic electrophiles using palladium catalysts.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and various organic electrophiles using palladium catalysts.

The electron-withdrawing nature of the trifluoromethyl groups in tris(4-trifluoromethylphenyl)phosphine enhances the catalyst's activity and selectivity in these reactions.

Ligand in Organometallic Chemistry:

Beyond its role as a catalyst precursor, tris(4-trifluoromethylphenyl)phosphine also functions as a ligand in various organometallic complexes. These complexes possess unique properties and reactivity profiles, making them valuable tools in diverse research areas.

For instance, tris(4-trifluoromethylphenyl)phosphine can stabilize transition metal complexes used in:

  • Hydrogenation: Reduction of unsaturated organic compounds using transition metal catalysts.
  • Hydroformylation: Addition of a formyl group (CHO) to alkenes using transition metal catalysts.
  • Hydrosilylation: Addition of a silicon-hydrogen bond (Si-H) to alkenes or alkynes using transition metal catalysts.

Research in Material Science:

The unique electronic and steric properties of tris(4-trifluoromethylphenyl)phosphine make it a potential candidate for developing novel materials with various applications.

Current research explores its potential use in:

  • Organic light-emitting diodes (OLEDs): Development of efficient and stable OLED materials.
  • Organic photovoltaics (OPVs): Materials for capturing light and converting it into electricity.
  • Coordination polymers: Construction of novel polymeric materials with specific functionalities.

Tris(4-trifluoromethylphenyl)phosphine is a white to light yellow crystalline solid []. It is a man-made compound synthesized for its unique chemical properties. Due to the presence of the bulky trifluoromethyl groups, it finds application as a strong electron donor ligand in coordination chemistry [].


Molecular Structure Analysis

The molecule consists of a central phosphorus atom bonded to three phenyl groups, each containing a trifluoromethyl substituent on the para position (fourth position relative to the attachment point to the phosphorus atom). The bulky trifluoromethyl groups (CF3) create steric hindrance around the central phosphorus atom, affecting its reactivity [].


Chemical Reactions Analysis

Synthesis

Tris(4-trifluoromethylphenyl)phosphine can be synthesized through the reaction of lithium tetrafluorophenylphosphine (LiPF4) with trifluoromethylbenzene in the presence of a catalyst [].

LiPF4 + 3C6H5CF3 -> (C6H5CF3)3P + LiF

Other Relevant Reactions

Due to its strong electron-donating properties, tris(4-trifluoromethylphenyl)phosphine readily forms complexes with transition metals. These complexes find application in catalysis, such as hydrogenation reactions [].


Physical And Chemical Properties Analysis

  • Melting Point: 70-75 °C [].
  • Molecular Weight: 466.28 g/mol [].
  • Solubility: Soluble in organic solvents like dichloromethane and toluene [].
  • Stability: Air and moisture sensitive [].

Mechanism of Action (Not Applicable)

Tris(4-trifluoromethylphenyl)phosphine does not have a biological function and hence no mechanism of action in living systems.

Tris(4-trifluoromethylphenyl)phosphine is considered a hazardous material. It is harmful if swallowed, inhaled, or comes into contact with skin []. It may cause irritation to the eyes, skin, and respiratory system. Tris(4-trifluoromethylphenyl)phosphine is also flammable [].

XLogP3

7.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (88.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris[4-(trifluoromethyl)phenyl]phosphine

Dates

Modify: 2023-08-15

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